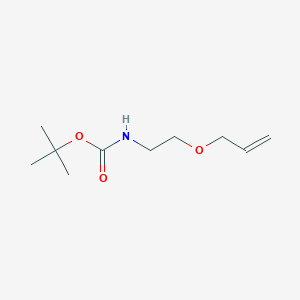
OM-173betaA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
OM-173betaA can be synthesized through a series of chemical reactions involving the formation of the benzoisochromanequinone skeleton. The synthetic route typically involves the following steps:
Formation of the benzoisochromanequinone core: This step involves the cyclization of a suitable precursor to form the benzoisochromanequinone skeleton.
Functionalization: Introduction of functional groups such as hydroxyl and methyl groups to the core structure.
Purification: The final product is purified using techniques like solvent extraction, silica gel chromatography, and preparative thin-layer chromatography
Industrial Production Methods
Industrial production of this compound involves fermentation processes using Streptomyces hebeiensis. The fermentation broth is then subjected to solvent extraction and chromatographic techniques to isolate and purify the compound.
Chemical Reactions Analysis
OM-173betaA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Substitution reactions can introduce different functional groups into the benzoisochromanequinone skeleton
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are quinone and hydroquinone derivatives .
Scientific Research Applications
OM-173betaA has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying quinone chemistry and reactions.
Biology: this compound is studied for its antimicrobial properties, particularly against mycoplasmas and fungi
Medicine: Research is ongoing to explore its potential as an antibiotic agent.
Industry: The compound is used in the development of antimicrobial coatings and materials
Mechanism of Action
OM-173betaA exerts its antimicrobial effects by targeting the cell membranes of mycoplasmas and fungi. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The molecular targets and pathways involved include the inhibition of essential enzymes and disruption of membrane potential .
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H16O5 |
|---|---|
Molecular Weight |
288.29 g/mol |
IUPAC Name |
9-hydroxy-3-(2-hydroxyethyl)-1-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C16H16O5/c1-8-13-11(7-9(21-8)5-6-17)15(19)10-3-2-4-12(18)14(10)16(13)20/h2-4,8-9,17-18H,5-7H2,1H3 |
InChI Key |
PMXDIJXJSJYPBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CC(O1)CCO)C(=O)C3=C(C2=O)C(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


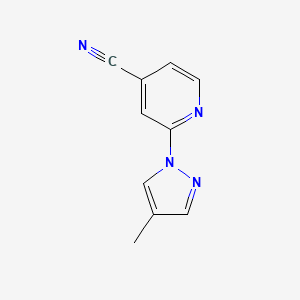
![L-Methionine, N-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-, hydrazide](/img/structure/B12065599.png)


![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)
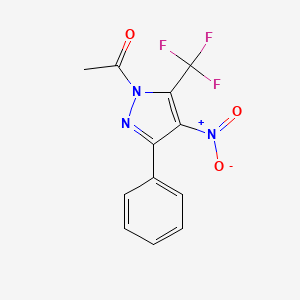
![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)

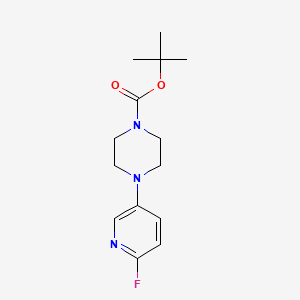
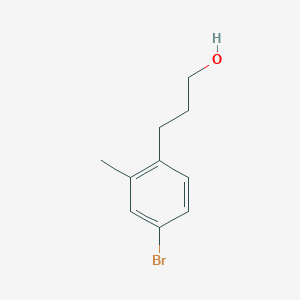
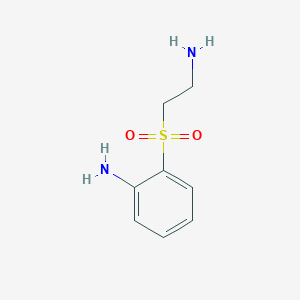
![Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)-](/img/structure/B12065670.png)
